N-Hexadecylhydrazinecarbothioamide

Description

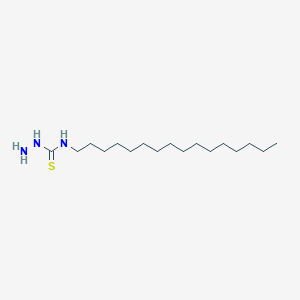

N-Hexadecylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 16-carbon alkyl chain (hexadecyl group) attached to the hydrazinecarbothioamide core. This structure confers significant lipophilicity, making it suitable for applications requiring interaction with hydrophobic systems, such as membrane-targeted pharmaceuticals or surfactants.

Properties

CAS No. |

6278-81-5 |

|---|---|

Molecular Formula |

C17H37N3S |

Molecular Weight |

315.6 g/mol |

IUPAC Name |

1-amino-3-hexadecylthiourea |

InChI |

InChI=1S/C17H37N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(21)20-18/h2-16,18H2,1H3,(H2,19,20,21) |

InChI Key |

YZBAYGLQEXKGFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=S)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecylhydrazinecarbothioamide typically involves the reaction of hexadecylamine with hydrazinecarbothioamide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydrazinecarbothioamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hexadecylhydrazinecarbothioamide has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other industrial compounds.

Mechanism of Action

The mechanism of action of N-Hexadecylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(E)-(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-N-hexadecylhydrazinecarbothioamide (CAS 7399-44-2)

- Structure : The hexadecylhydrazinecarbothioamide backbone is modified with a brominated cyclohexadienyl group.

- Molecular Formula : C₂₄H₄₀BrN₃OS

- Molecular Weight : 498.56 g/mol

- Applications : Used in synthetic chemistry and pharmaceuticals due to its reactivity (bromine substituent) and lipophilicity (hexadecyl chain). Suppliers report purities of 90–99%, indicating industrial scalability .

N1-(4-Methoxyphenyl)hydrazine-1-carbothioamide (CAS 40207-03-2)

- Structure : Features a 4-methoxyphenyl group instead of a hexadecyl chain.

- Molecular Formula : C₈H₁₁N₃OS

- Molecular Weight : 197.25 g/mol

- Applications : Likely used in smaller-scale synthesis or as a pharmacophore in drug discovery. The methoxy group enhances solubility in polar solvents compared to the hexadecyl analog .

- Key Differences : Reduced lipophilicity limits membrane permeability but improves aqueous compatibility, favoring applications in homogeneous catalysis or hydrophilic matrices.

N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide

- Structure : A branched amide with hexadecyloxyhydroxypropyl and hydroxyethylhexadecanamide groups.

- Molecular Formula: C₃₇H₇₅NO₄

- Molecular Weight : 598.00 g/mol

- Physical Properties : White to pale yellow powder; melting point 69–77°C; IR peaks at 3300 cm⁻¹ (O–H/N–H), 2930–2860 cm⁻¹ (C–H), and 1615 cm⁻¹ (amide C=O) .

Data Table: Comparative Overview

Research Findings and Implications

- Lipophilicity vs. Solubility : The hexadecyl chain in this compound enhances lipid membrane interaction but reduces aqueous solubility. In contrast, the methoxyphenyl analog (CAS 40207-03-2) balances polarity and reactivity for hydrophilic applications .

- Synthetic Flexibility : Brominated derivatives (e.g., CAS 7399-44-2) demonstrate how substituents can tailor reactivity for cross-coupling or halogen-based reactions .

- Purity Standards : Rigorous testing for heavy metals, halogen content, and residual solvents (as seen in ) underscores the importance of quality control in industrial production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.